molecular formula C10H9N3O2S2 B2489634 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid CAS No. 361178-62-3

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

Cat. No.: B2489634
CAS No.: 361178-62-3
M. Wt: 267.32
InChI Key: QJKNFSPAYVEYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazole ring through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Thioether Formation: The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with 4-chloromethylbenzoic acid in the presence of a base such as sodium hydroxide to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-5-6-1-3-7(4-2-6)8(14)15/h1-4H,5H2,(H2,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNFSPAYVEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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